molecular formula C7H9N3O B1288513 2-Amino-N-methylnicotinamide CAS No. 870997-87-8

2-Amino-N-methylnicotinamide

Cat. No. B1288513
Key on ui cas rn: 870997-87-8
M. Wt: 151.17 g/mol
InChI Key: KOAUKLIDSVHLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08192918B2

Procedure details

14.96 g (0.09 mol) of 1H-Pyrido[2,3-d]oxazin-2,4-dione was suspended in 138 ml dioxane. The mixture is heated to 40° C. and 17 ml of a 33% solution of methyl amine in ethanol is added dropwise directly into the reaction mixture, to avoid carbamate formation with the evolving CO2. The reaction is allowed to continue for 90 minutes. After cooling down to room temperature, the formed precipitate is removed by filtration and the filtrate is concentrated to dryness. 13.2 g (97%) of 2-aminonicotinic acid methyl amide was isolated (m.p. 140-2° C.).
Name
1H-Pyrido[2,3-d]oxazin-2,4-dione
Quantity
14.96 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
138 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:6]2C=N[O:9][CH2:10][C:5]=2[C:4](=O)[CH2:3][C:2]1=O.C[NH2:14].[C:15](=O)([O-])[NH2:16].C(=O)=O>O1CCOCC1.C(O)C>[CH3:15][NH:16][C:10](=[O:9])[C:5]1[CH:4]=[CH:3][CH:2]=[N:1][C:6]=1[NH2:14]

Inputs

Step One
Name
1H-Pyrido[2,3-d]oxazin-2,4-dione
Quantity
14.96 g
Type
reactant
Smiles
N1C(CC(C2=C1C=NOC2)=O)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
138 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
CUSTOM
Type
CUSTOM
Details
the formed precipitate is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CNC(C1=C(N=CC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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